2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline
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Overview
Description
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline is a complex organic compound that features both azetidine and quinoxaline moieties. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Quinoxalines are bicyclic aromatic compounds with nitrogen atoms at positions 1 and 4, often used in medicinal chemistry due to their biological activity .
Mechanism of Action
Mode of Action
Quinoxaline derivatives have been reported to undergo direct c3-functionalization via c–h bond activation .
Biochemical Pathways
Quinoxaline derivatives have been associated with diverse biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines. The phenoxymethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of azetidines often involves the use of ring-opening polymerization techniques, which can be controlled to produce polymers with specific properties . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization to introduce the azetidine ring .
Chemical Reactions Analysis
Types of Reactions
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of azetidine.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
Quinoxaline-2,3-dione: A quinoxaline derivative known for its neuroprotective properties.
Uniqueness
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of azetidine and quinoxaline moieties, which confer both high reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[3-(phenoxymethyl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(18-10-20-16-8-4-5-9-17(16)21-18)22-11-14(12-22)13-24-15-6-2-1-3-7-15/h1-10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYIGMJCXUTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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